molecular formula C16H17ClN2O5S2 B2727371 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide CAS No. 946215-64-1

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2727371
CAS No.: 946215-64-1
M. Wt: 416.89
InChI Key: SRWDSFRAHNAPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position of the attached phenyl ring. The unique structural feature of this compound is the incorporation of a 1,1-dioxidoisothiazolidin-2-yl moiety, a five-membered sulfone-containing heterocycle, which distinguishes it from simpler sulfonamide analogs. Sulfonamides are well-documented for their broad pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and herbicidal activities .

Properties

IUPAC Name

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S2/c1-24-15-8-7-12(19-9-4-10-25(19,20)21)11-14(15)18-26(22,23)16-6-3-2-5-13(16)17/h2-3,5-8,11,18H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDSFRAHNAPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide can be represented as follows:

C13H14ClN3O4S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_4\text{S}

This structure includes a chloro group, a methoxy group, and a dioxidoisothiazolidin moiety, which may contribute to its biological properties.

Research indicates that sulfonamide derivatives can exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial activity.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Anticancer Activity : Certain sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

A summary of the biological activities associated with 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is presented in the following table:

Activity Mechanism Reference
AntibacterialInhibition of folate synthesisBerredjem et al. (2000)
Anti-inflammatoryModulation of cytokine releaseSoledade et al. (2006)
AnticancerInduction of apoptosis in tumor cellsXiao & Timberlake (2000)

Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Antimicrobial Efficacy : In a study assessing various sulfonamide derivatives, it was found that modifications at the para position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound showed promising results in vitro against Staphylococcus aureus.
  • Anti-inflammatory Effects : Another study demonstrated that a related sulfonamide reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Research on similar structures indicated that compounds with the dioxidoisothiazolidin moiety exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

  • N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide ():
    This compound shares the benzenesulfonamide backbone and substituents (chloro and methoxy groups) but lacks the isothiazolidin ring. Crystallographic studies confirm its planar geometry, with the sulfonamide group participating in hydrogen bonding. Biological screening indicates moderate herbicidal and anti-hypertensive activity, attributed to the sulfonamide pharmacophore .
    Key Difference: Absence of the isothiazolidin ring reduces steric bulk and may limit membrane permeability compared to the target compound.

  • 2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide (Chlorsulfuron, ): A commercial herbicide, chlorsulfuron replaces the phenyl ring with a triazine group linked via a urea bridge. The triazine moiety enhances binding to acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. Key Difference: The urea-triazine system confers selective herbicidal activity, whereas the target compound’s isothiazolidin group may target different biological pathways .

Heterocyclic Sulfonamide Derivatives

  • Compound 27 (): 2-Chloro-N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-yl)Thiophen-2-yl)Pyridin-3-yl)Benzenesulfonamide features a pyridine-thiophene-isoindolin scaffold. NMR and mass spectrometry data (LRMS: m/z 495 [M+H]+) confirm its stability. Key Difference: The extended π-conjugated system and pyridine-thiophene substituents may enhance binding to protein interfaces, unlike the saturated isothiazolidin ring in the target compound .
  • 5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide ():
    This derivative incorporates a benzoxazole ring, a fused heterocycle with a methoxy substituent. Computational studies (SMILES: COc1cc2onc(C)c2cc1N[S](=O)(=O)c3cc(Cl)ccc3OC) suggest enhanced lipophilicity (clogP ~3.2) compared to the target compound.
    Key Difference: The benzoxazole group may improve metabolic stability but reduce aqueous solubility relative to the dioxidoisothiazolidin system .

Acetamide and Oxadiazole Derivatives

  • 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide (): Replacing the sulfonamide with a sulfanyl acetamide group and introducing an oxadiazole ring alters electronic properties. Biological assays show antifungal activity (IC50: 12–18 μM against Candida spp.), likely due to thiol-mediated enzyme inhibition.

Comparative Data Table

Compound Name Key Structural Features Molecular Weight Biological Activity Reference
2-Chloro-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)Benzenesulfonamide Dioxidoisothiazolidin ring, Cl, OMe ~386.8 (calc.) Under investigation N/A
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Cl, OMe, no heterocycle ~297.7 Herbicidal, anti-hypertensive
Chlorsulfuron Triazine-urea bridge 357.8 Herbicidal (ALS inhibitor)
Compound 27 () Pyridine-thiophene-isoindolin 495.0 Perforin inhibition
5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide Benzoxazole, OMe, Me 370.8 Not reported
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide Oxadiazole, sulfanyl acetamide ~342.8 Antifungal

Key Insights

  • Role of Heterocycles: The dioxidoisothiazolidin ring in the target compound likely improves solubility (via sulfone groups) and conformational rigidity compared to simpler sulfonamides .
  • Substituent Effects: Chlorine and methoxy groups at specific positions enhance electronic interactions with biological targets, as seen in herbicidal and anti-hypertensive analogs .
  • Biological Implications: Compounds with extended aromatic systems (e.g., pyridine-thiophene in ) exhibit distinct mechanisms (e.g., immunomodulation), whereas oxadiazole derivatives () prioritize redox-mediated activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.